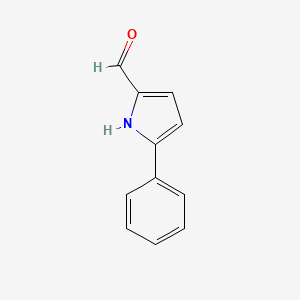

5-Phenyl-1H-pyrrole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-8-10-6-7-11(12-10)9-4-2-1-3-5-9/h1-8,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWLDDDPIAFHCFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30344681 | |

| Record name | 5-Phenyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52179-74-5 | |

| Record name | 5-Phenyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30344681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1H-pyrrole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 5-phenyl-1H-pyrrole-2-carbaldehyde

This guide provides a detailed technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-phenyl-1H-pyrrole-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple data reporting to explain the causal relationships between the molecule's structure and its spectral features. We will explore the theoretical underpinnings of the expected spectral data, outline a robust experimental protocol for its acquisition, and present the data in a clear, structured format.

Introduction: The Structural Elucidation Challenge

5-phenyl-1H-pyrrole-2-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrrole scaffold is a common motif in a vast array of biologically active compounds and natural products.[1] The addition of a phenyl group at the C5 position and a carbaldehyde (formyl) group at the C2 position creates a molecule with distinct electronic and conformational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural confirmation and purity assessment of such organic molecules. This guide will provide a predictive analysis of the ¹H and ¹³C NMR spectra, grounded in the fundamental principles of chemical shifts, coupling constants, and known substituent effects in pyrrole systems.[2]

Molecular Structure and Predicted NMR Signatures

To understand the NMR spectrum, we must first analyze the molecule's structure and the unique electronic environment of each nucleus. The numbering convention used throughout this guide is shown below.

Caption: Numbering of 5-phenyl-1H-pyrrole-2-carbaldehyde.

Key Structural Influences on NMR Spectra

-

Electron-Withdrawing Aldehyde (CHO): The C2-aldehyde group is strongly electron-withdrawing. This effect significantly deshields (moves downfield to a higher ppm value) the adjacent proton (H3) and carbons (C2, C3). The aldehyde proton itself will appear at a very characteristic downfield region.

-

Aromatic Phenyl Group: The C5-phenyl group introduces a second aromatic system. Its primary effect is on the adjacent C4 and C5 nuclei. The phenyl protons will appear in the typical aromatic region, and depending on the rotational dynamics, may show distinct ortho, meta, and para signals.

-

Pyrrole Ring Aromaticity: The pyrrole ring itself is an electron-rich aromatic system. The ring current influences the chemical shifts of the ring protons.[3]

-

N-H Proton: The proton on the nitrogen (N1-H) is often broad due to quadrupole-induced relaxation from the ¹⁴N nucleus and can exchange with protic solvents like D₂O. Its chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is predicted based on data from the parent compound, pyrrole-2-carbaldehyde, with modifications based on established substituent chemical shift (SCS) principles for the C5-phenyl group.[2]

Rationale Behind Predicted Chemical Shifts (δ)

-

Aldehyde Proton (CHO): Expected to be the most downfield signal, typically around 9.5 - 9.6 ppm , appearing as a singlet or a narrow doublet due to small coupling with H3.

-

Pyrrole Protons (H3, H4):

-

H3: This proton is adjacent to the electron-withdrawing aldehyde group, causing significant deshielding. It is also coupled to H4. Its predicted shift is around 7.1 - 7.2 ppm as a doublet.

-

H4: This proton is adjacent to the phenyl-substituted C5. The phenyl group will also exert a deshielding effect. It is coupled to H3. Its predicted shift is around 6.9 - 7.0 ppm as a doublet.

-

-

Phenyl Protons (C₆H₅): These five protons will appear in the aromatic region, approximately 7.2 - 7.8 ppm . They will likely present as a complex multiplet, with the ortho-protons being the most deshielded due to their proximity to the pyrrole ring.

-

N-H Proton: This proton is expected to appear as a broad singlet, highly variable in position but typically far downfield (>9.0 ppm ) due to hydrogen bonding and the aromatic nature of the ring.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH | > 9.0 | br s | - |

| CH O | 9.5 - 9.6 | s | - |

| H -3 | 7.1 - 7.2 | d | J₃,₄ ≈ 3.8 - 4.2 Hz |

| H -4 | 6.9 - 7.0 | d | J₄,₃ ≈ 3.8 - 4.2 Hz |

| Phenyl-H | 7.2 - 7.8 | m | - |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon environment. Predictions are based on the known spectrum of pyrrole and the additive effects of the C2-aldehyde and C5-phenyl substituents.

Rationale Behind Predicted Chemical Shifts (δ)

-

Carbonyl Carbon (CHO): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield, predicted to be in the 178 - 182 ppm range.

-

Pyrrole Carbons (C2, C3, C4, C5):

-

C2: Attached to the electron-withdrawing aldehyde, this carbon will be deshielded, appearing around 132 - 135 ppm .

-

C5: Attached to the phenyl group, this carbon will also be significantly deshielded, predicted in the range of 138 - 142 ppm .

-

C3 & C4: These carbons are less affected than their substituted counterparts but still reside in the aromatic region. C3, being closer to the aldehyde, is expected around 124 - 127 ppm , while C4 is predicted to be around 112 - 115 ppm .

-

-

Phenyl Carbons (C₆H₅): Six signals are expected unless symmetry or signal overlap occurs. The ipso-carbon (attached to the pyrrole ring) will be around 130 - 133 ppm , with the other ortho, meta, and para carbons appearing in the typical 125 - 130 ppm range.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted δ (ppm) |

| C HO | 178 - 182 |

| C -5 | 138 - 142 |

| C -2 | 132 - 135 |

| Phenyl (C -ipso) | 130 - 133 |

| Phenyl (C -o, m, p) | 125 - 130 |

| C -3 | 124 - 127 |

| C -4 | 112 - 115 |

Experimental Protocols

Achieving high-quality, reproducible NMR data is contingent on meticulous sample preparation and appropriate data acquisition parameters.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and analysis.

Step-by-Step Sample Preparation Protocol

-

Glassware and Equipment: Ensure all glassware, including the NMR tube and cap, are scrupulously clean and dry to prevent contamination. A standard cleaning protocol involves rinsing with acetone, followed by deionized water, and a final acetone rinse before drying.

-

Analyte Weighing: Accurately weigh 5-10 mg of 5-phenyl-1H-pyrrole-2-carbaldehyde for a standard ¹H NMR experiment. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of compound. DMSO-d₆ is often preferred as it can help in observing exchangeable protons like the N-H.

-

Dissolution: Transfer the weighed solid to a clean, small vial. Add approximately 0.6 - 0.7 mL of the chosen deuterated solvent.

-

Homogenization: Gently vortex or swirl the vial until the solid is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Transfer to NMR Tube: Carefully transfer the clear solution into a high-quality 5 mm NMR tube. Ensure the sample height in the tube is between 4 and 5 cm for optimal shimming on most modern spectrometers.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Data Acquisition Parameters (Example on a 400 MHz Spectrometer)

-

¹H NMR Acquisition:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans (NS): 8 to 16 scans.

-

Acquisition Time (AQ): ~4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 0 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans (NS): 1024 to 4096 scans (or more, depending on concentration).

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 0 to 220 ppm.

-

Conclusion

The structural features of 5-phenyl-1H-pyrrole-2-carbaldehyde give rise to a predictable and information-rich NMR spectrum. The strong deshielding effects of the aldehyde group and the presence of the phenyl ring are the dominant factors influencing the chemical shifts. By understanding these fundamental principles and employing rigorous experimental techniques, NMR spectroscopy serves as an indispensable tool for the unequivocal identification and characterization of this important heterocyclic compound. The predictive data and protocols outlined in this guide provide a robust framework for researchers working with this molecule and its derivatives.

References

-

Koca, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Available at: [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyrroles. nmr-spectroscopy.com. Available at: [Link]

-

Abraham, R. J., et al. (2010). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 48(8), 635-647. Available at: [Link]

-

Nanalysis Corp. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Available at: [Link]

Sources

Technical Guide: 5-Phenyl-1H-pyrrole-2-carbaldehyde Derivatives in Medicinal Chemistry

This guide serves as an advanced technical resource for medicinal chemists and drug developers focusing on the 5-phenyl-1H-pyrrole-2-carbaldehyde scaffold. It synthesizes synthetic protocols, structure-activity relationships (SAR), and therapeutic applications into a cohesive narrative.

Executive Summary

The 5-phenyl-1H-pyrrole-2-carbaldehyde scaffold represents a "privileged structure" in medicinal chemistry due to its ability to mimic the structural motifs of bioactive natural products (e.g., marinopyrroles) and its versatility as a precursor for Schiff bases, hydrazones, and metal chelators. Its pharmacological profile spans antimicrobial (via cell wall disruption and DNA cleavage), anticancer (tubulin polymerization inhibition), and neuroprotective (AChE/BACE1 inhibition) domains. This guide details the scalable synthesis of the core scaffold, its derivatization strategies, and the critical SAR governing its bioactivity.

Structural Rationale & Pharmacophore Analysis

The 5-phenyl-1H-pyrrole-2-carbaldehyde core combines three distinct pharmacophoric elements that facilitate high-affinity binding to biological targets:

-

The Pyrrole Core (H-Bond Donor): The pyrrolic NH acts as a hydrogen bond donor, critical for interaction with active site residues (e.g., Serine or Histidine in protease pockets).

-

The C5-Phenyl Ring (Lipophilic Anchor): Provides essential lipophilicity (

- -

The C2-Aldehyde (Reactive Warhead): Serves as the electrophilic handle for derivatization into imines (Schiff bases) or hydrazones, which are often the bioactive species capable of metal chelation or covalent interaction.

Visualization: SAR Logic & Pharmacophore

Figure 1: Pharmacophore dissection of the 5-phenyl-1H-pyrrole-2-carbaldehyde scaffold.[1][2]

Synthetic Architecture

The synthesis of the core aldehyde requires a two-stage approach: construction of the 2-phenylpyrrole ring followed by regioselective formylation .

Stage 1: Synthesis of 2-Phenylpyrrole

Two primary routes are recommended based on scale and reagent availability:

-

Route A: Paal-Knorr Synthesis (Laboratory Scale)

-

Route B: Trofimov Reaction (Industrial/Scalable)

Stage 2: Vilsmeier-Haack Formylation

The introduction of the aldehyde at the C2 position (or C5 depending on numbering convention; for 2-phenylpyrrole, the open

-

Regioselectivity: The electron-rich pyrrole ring reacts with the electrophilic Vilsmeier reagent (chloroiminium ion). Since the C2 position is occupied by the phenyl group, substitution occurs exclusively at the C5 position.

-

Critical Control Point: Temperature control during the hydrolysis step is vital to prevent polymerization (tar formation).

Visualization: Synthetic Workflow

Figure 2: Convergent synthetic pathways to the target scaffold.

Experimental Protocols

Protocol A: Vilsmeier-Haack Formylation of 2-Phenylpyrrole

Objective: Synthesis of 5-phenyl-1H-pyrrole-2-carbaldehyde.

-

Reagent Preparation: In a flame-dried round-bottom flask under

, cool DMF (1.2 eq) to 0°C. Add Phosphorus Oxychloride ( -

Addition: Dissolve 2-phenylpyrrole (1.0 eq) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 2–3 hours. Monitor via TLC (formation of a new polar spot).

-

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice containing Sodium Acetate (NaOAc) (3.0 eq). Stir vigorously for 30 minutes. The pH should be buffered to ~5–6 to ensure complete hydrolysis of the iminium intermediate without degrading the aldehyde.

-

Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water.

Protocol B: General Derivatization (Schiff Base Formation)

Objective: Synthesis of bioactive imines (e.g., with 4-aminophenol or hydrazides).

-

Dissolve 5-phenyl-1H-pyrrole-2-carbaldehyde (1 mmol) and the corresponding amine/hydrazide (1 mmol) in Ethanol (10 mL).

-

Add a catalytic amount of Glacial Acetic Acid (2–3 drops).

-

Reflux for 4–6 hours.

-

Cool to room temperature. The product usually precipitates as a colored solid (yellow/orange). Filter and wash with cold ethanol.

Therapeutic Case Studies & Bioactivity Data[7][8]

Case Study 1: Antimicrobial & Antifungal Activity

Schiff bases derived from this scaffold, particularly hydrazones, exhibit potent activity against resistant strains. The mechanism often involves the chelation of essential metal ions (

Data Summary (Representative):

| Derivative Type | Organism | MIC (

Case Study 2: Anticancer Potential

Derivatives have shown efficacy against melanoma and breast cancer lines. The 5-phenyl group is crucial here; analogues lacking the phenyl ring show significantly reduced tubulin binding affinity.

Data Summary (Representative):

| Compound Class | Cell Line | IC

References

-

Onnis, V., et al. (2009).[7] "2-Acylhydrazino-5-arylpyrrole derivatives: synthesis and antifungal activity evaluation." European Journal of Medicinal Chemistry.

-

Jetir.Org. (2019).[5] "Biological applications of Pyrrole-2-carboxaldehyde derived Schiff base ligand and their transition metal complexes." Journal of Emerging Technologies and Innovative Research.[5]

-

Rollas, S., & Küçükgüzel, Ş.[6] G. (2007). "Biological Activities of Hydrazone Derivatives." Molecules.

-

Popova, M., et al. (2024). "Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones." Semantic Scholar.

-

MDPI. (2020). "Synthesis, Investigation, Biological Evaluation, and Application of Coordination Compounds with Schiff Base." Molecules.

Sources

- 1. mdpi.com [mdpi.com]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. jetir.org [jetir.org]

- 6. Synthesis, Characterization and Biocidal Activities of Some Schiff Base Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Acylhydrazino-5-arylpyrrole derivatives: synthesis and antifungal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Reactivity & Applications of 5-Phenyl-1H-pyrrole-2-carbaldehyde

[1]

Executive Summary

5-Phenyl-1H-pyrrole-2-carbaldehyde is a pivotal heterocyclic intermediate, distinguished by its bifunctional nature: it possesses an electron-rich pyrrole core stabilized by a phenyl group at the C5 position and an electrophilic aldehyde handle at C2.[1] Unlike simple benzaldehydes, this molecule exhibits a unique "push-pull" electronic character that dictates its reactivity profile.[1][2]

This guide details the mechanistic underpinnings of its reactivity, specifically focusing on its role as a precursor for BODIPY dyes (dipyrromethene boron difluoride) and porphyrin scaffolds —critical components in fluorescence imaging, photodynamic therapy (PDT), and materials science.[1][2]

Electronic Structure & Theoretical Framework

The "Push-Pull" Effect

The reactivity of the C2-aldehyde is significantly modulated by the pyrrole nitrogen.[1] The nitrogen lone pair participates in the aromatic sextet but also donates electron density into the carbonyl group via conjugation (mesomeric effect +M).[1]

-

Consequence: The carbonyl carbon is less electrophilic than that of benzaldehyde.[1]

-

Structural Locking: The molecule predominantly adopts a syn conformation in solution, stabilized by an intramolecular hydrogen bond between the pyrrole N-H and the carbonyl oxygen.[1] This H-bond slightly activates the carbonyl but primarily rigidifies the molecule, affecting the entropy of activation in condensation reactions.[1]

Resonance Visualization

The following diagram illustrates the resonance contribution that deactivates the aldehyde toward weak nucleophiles, necessitating acid catalysis for most derivatizations.[1][2]

Caption: Resonance delocalization reduces the partial positive charge on the carbonyl carbon, necessitating activation.[2]

Reactivity Profile & Chemoselectivity[2]

Condensation Reactions (The Core Utility)

The 5-phenyl substituent at C5 blocks the alpha-position, forcing all electrophilic aromatic substitutions or condensations to occur at the aldehyde or the C3/C4 positions.[1]

| Reaction Type | Target Product | Catalyst/Conditions | Mechanistic Note |

| Knoevenagel | Vinyl Pyrroles | Piperidine/Acetic Acid | Aldehyde acts as electrophile; requires active methylene compounds.[1] |

| Schiff Base | N,N-Ligands | Ethanol/H+, Reflux | Forms stable bidentate ligands; 5-phenyl group increases lipophilicity.[1][2] |

| Macrocylization | Porphyrins | BF3[2]·OEt2 or TFA (Lindsey) | "3+1" or "2+2" condensation; 5-phenyl group becomes a meso-substituent.[1] |

| Dipyrromethene | BODIPY Precursor | POCl3 or TFA | Condensation with a second pyrrole unit.[1][3] |

Stability & Oxidation

The aldehyde group is susceptible to oxidation to the carboxylic acid (5-phenyl-1H-pyrrole-2-carboxylic acid).[1]

Experimental Protocol: Synthesis of Asymmetric BODIPY

Context: This protocol describes the synthesis of an asymmetric BODIPY dye using 5-Phenyl-1H-pyrrole-2-carbaldehyde.[1] This is a high-value application for tracking biological conjugates.[1]

Workflow Diagram

Caption: Step-wise synthesis of BODIPY fluorophores from pyrrole-2-carbaldehyde precursors.

Detailed Methodology

Reagents:

-

5-Phenyl-1H-pyrrole-2-carbaldehyde (1.0 eq)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.0 eq)[1][2]

-

Boron trifluoride diethyl etherate (BF3[2]·OEt2) (6.0 eq)[1]

Protocol:

-

Condensation: In a flame-dried flask under Argon, dissolve 5-phenyl-1H-pyrrole-2-carbaldehyde (1 mmol) and 2,4-dimethylpyrrole (1.1 mmol) in anhydrous DCM (20 mL). Add 2 drops of TFA.[1] The solution will darken (red/brown) indicating dipyrromethane formation.[1] Stir at Room Temperature (RT) for 4 hours. Monitor via TLC (disappearance of aldehyde).

-

Oxidation: Add DDQ (1 mmol) in one portion. Stir for 30-60 minutes. The mixture effectively becomes a dipyrromethene.[1]

-

Complexation: Cool the reaction mixture to 0°C (ice bath). Add DIPEA (5 mmol) slowly, followed by dropwise addition of BF3·OEt2 (6 mmol).[1] Caution: Exothermic.[2]

-

Finalization: Allow to warm to RT and stir for 2 hours.

-

Workup: Wash with water (2x), brine (1x), dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Silica gel). BODIPY dyes often have a characteristic metallic green sheen in solid form and brilliant fluorescence in solution.[1]

Characterization Data

When validating the purity of 5-Phenyl-1H-pyrrole-2-carbaldehyde or its derivatives, rely on these key spectral markers.

| Spectroscopic Method | Signal | Assignment | Notes |

| 1H NMR (CDCl3) | δ 9.30 - 9.60 ppm (s, 1H) | -CHO (Aldehyde) | Distinct singlet.[1] Disappears upon Schiff base/BODIPY formation.[1] |

| 1H NMR (CDCl3) | δ 10.0 - 11.5 ppm (br s, 1H) | -NH (Pyrrole) | Broad, exchangeable with D2O.[1][2] Shift varies with concentration (H-bonding).[1] |

| 1H NMR (CDCl3) | δ 6.30 - 7.00 ppm (m) | Pyrrole-CH (C3/C4) | Characteristic doublets or multiplets.[1] |

| IR (ATR) | 1640 - 1660 cm⁻¹ | C=O Stretch | Lower frequency than typical aldehydes (usually ~1700) due to conjugation.[1] |

| IR (ATR) | 3200 - 3300 cm⁻¹ | N-H Stretch | Broad band.[1] |

Troubleshooting & Expert Tips

-

Problem: Low yield in Schiff base formation.

-

Problem: Degradation during BODIPY synthesis.

-

Root Cause: Dipyrromethanes (Step 1 intermediate) are acid-sensitive and light-sensitive ("scrambling" of substituents can occur).[1]

-

Solution: Perform the oxidation step (DDQ) immediately after the aldehyde is consumed.[1] Do not store the intermediate dipyrromethane for long periods.[1] Exclude light by wrapping the flask in foil.

-

-

Problem: Solubility issues.

References

-

Synthesis and Reactivity of Pyrrole-2-carboxaldehydes Source: Canadian Journal of Chemistry Relevance: foundational chemistry of lithiated pyrrole equivalents and aldehyde synthesis.[1] Link:[Link][1]

-

Expeditious, Mechanochemical Synthesis of BODIPY Dyes Source: Beilstein Journal of Organic Chemistry Relevance: Describes solvent-free and TFA-catalyzed protocols for condensing aldehydes with pyrroles. Link:[Link][1]

-

Synthesis and Characterization of Schiff Base Metal Complexes Source: Der Pharma Chemica Relevance: Protocols for Schiff base formation using heterocyclic aldehydes.[1][4] Link:[Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: Molecules (MDPI) Relevance: Review of biological activity and structural characteristics of naturally occurring pyrrole aldehydes. Link:[Link][1]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Expeditious, mechanochemical synthesis of BODIPY dyes [beilstein-journals.org]

- 4. Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines [file.scirp.org]

Stability and storage conditions for 5-Phenyl-1H-pyrrole-2-carbaldehyde

Executive Summary

5-Phenyl-1H-pyrrole-2-carbaldehyde (CAS 15959-69-0) is a critical heterocyclic building block used in the synthesis of bio-inspired pigments (e.g., prodigiosines), photoswitches, and medicinal scaffolds.[1] While structurally robust enough for standard benchtop manipulation, the compound exhibits significant sensitivity to oxidative stress , photo-degradation , and acid-catalyzed polymerization .[1]

This guide defines the authoritative protocols for the handling, storage, and quality assurance of 5-Phenyl-1H-pyrrole-2-carbaldehyde.[1] Adherence to these parameters is essential to maintain >98% purity and prevent the formation of insoluble polymeric artifacts that can compromise downstream catalytic cycles or biological assays.

Physicochemical Identity & Profile

| Parameter | Specification |

| Chemical Name | 5-Phenyl-1H-pyrrole-2-carbaldehyde |

| CAS Number | 15959-69-0 |

| Molecular Formula | C₁₁H₉NO |

| Molecular Weight | 171.19 g/mol |

| Appearance | Off-white to yellow/brown solid (Purity dependent) |

| Solubility | Soluble in DMSO, Methanol, CH₂Cl₂; Insoluble in Water |

| Reactivity Class | Electron-rich Heterocycle / Aromatic Aldehyde |

Stability Mechanisms & Degradation Pathways[1]

The stability of 5-Phenyl-1H-pyrrole-2-carbaldehyde is governed by the electron-rich nature of the pyrrole ring and the electrophilicity of the formyl group.[1] Unlike simple benzene derivatives, the pyrrole nitrogen donates electron density into the ring, making the C5 and C3 positions susceptible to electrophilic attack and oxidation.[1]

Primary Degradation Modes

-

Auto-oxidation (Darkening): Upon exposure to atmospheric oxygen, the compound undergoes slow oxidation.[1] The formyl group can oxidize to the corresponding carboxylic acid (5-phenyl-1H-pyrrole-2-carboxylic acid), but a more visually apparent degradation is the formation of dark, insoluble oligomers (polypyrroles) driven by radical cation intermediates.[1]

-

Photochemical Instability: The conjugated phenyl-pyrrole system absorbs UV-Vis light, facilitating excitation to a triplet state that can react with singlet oxygen or induce dimerization.[1]

-

Acid-Sensitivity: Trace acids can catalyze the condensation of the aldehyde with the electron-rich pyrrole rings of neighboring molecules, leading to dipyrromethane-like linkages and eventual polymerization.[1]

Degradation Pathway Diagram

The following diagram illustrates the critical degradation nodes requiring mitigation during storage.

Figure 1: Mechanistic pathways for the degradation of 5-Phenyl-1H-pyrrole-2-carbaldehyde.[1] The primary risks are oxidative polymerization (darkening) and acid-catalyzed condensation.[1]

Optimal Storage & Handling Protocols

To ensure long-term stability (>12 months), the following "Chain of Custody" protocol must be implemented immediately upon receipt of the material.

The "Golden Rules" of Storage

-

Temperature: -20°C (Freezer) is optimal for long-term storage.[1] 2-8°C (Refrigerator) is acceptable for active use (weeks).[1]

-

Atmosphere: Inert Gas (Argon or Nitrogen) is mandatory.[1] The headspace of the vial must be purged after every use.[1]

-

Container: Amber Glass Vials with Teflon-lined screw caps. Avoid clear glass to prevent photolysis.[1]

Step-by-Step Handling Workflow

-

Receipt & Equilibration:

-

Aliquot Generation (Recommended):

-

Dissolve the master stock in anhydrous DMSO or store as a solid in single-use aliquots.

-

Reasoning: Repeated freeze-thaw cycles introduce moisture and oxygen.[1] Single-use aliquots eliminate this variable.

-

-

Re-sealing:

-

Solvent Compatibility:

Summary of Conditions

| Condition | Long-Term (>1 Month) | Short-Term (<1 Month) | Working Solution |

| Temperature | -20°C | 2°C to 8°C | Room Temp (Use <4h) |

| Atmosphere | Argon/Nitrogen | Argon/Nitrogen | Ambient (Minimize) |

| Light | Dark (Amber Vial) | Dark (Amber Vial) | Protect from direct sun |

| State | Solid Powder | Solid Powder | Solvated (DMSO/MeOH) |

Quality Control & Re-Validation

Before committing the material to high-value synthesis (e.g., GMP manufacturing or late-stage functionalization), validate purity using these self-validating checks.

-

Visual Inspection:

-

¹H NMR Validation (CDCl₃):

-

TLC (Thin Layer Chromatography):

Safety & Hazard Profile (HSE)

-

GHS Classification:

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat.[1] Handle inside a fume hood to avoid inhalation of dust.[1]

-

Disposal: Dispose of as solid organic hazardous waste.[1] Do not flush down drains due to potential aquatic toxicity of pyrrole derivatives.[1]

References

-

Synthesis and Characterization of Pyrrole-2-carbaldehyde Derivatives. Royal Society of Chemistry (RSC). Detailed experimental procedures for N-substituted and C5-substituted pyrrole aldehydes.

-

Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Discusses the instability and degradation of pyrrole-2-carbaldehydes in biological buffers.

-

Synthesis of 5-Phenyl-1H-pyrrole-2-carbaldehyde (Compound 16a). National Institutes of Health (NIH).[1] Describes the Vilsmeier-Haack formylation protocol and isolation.

-

Safety Data Sheet (SDS): Pyrrole-2-carboxaldehyde. Thermo Fisher Scientific. General safety and hazard data for the parent scaffold.

Sources

Methodological & Application

High-Efficiency Synthesis of Bioactive Schiff Bases from 5-Phenyl-1H-pyrrole-2-carbaldehyde

Executive Summary

This guide details the synthesis of Schiff bases (azomethines) derived from 5-Phenyl-1H-pyrrole-2-carbaldehyde . These scaffolds are critical intermediates in medicinal chemistry due to their proven antibacterial , antifungal , and kinase inhibitory profiles. The 5-phenyl substituent enhances lipophilicity, facilitating membrane permeability, while the pyrrole core provides a rich electron density for metal coordination.

This document provides two validated protocols:

-

Standard Thermal Condensation: For scale-up and high-purity crystallization.

-

Microwave-Assisted Synthesis: For high-throughput screening (HTS) and green chemistry compliance.

Chemical Foundation & Mechanism

The Challenge of Pyrrole Aldehydes

Unlike benzaldehydes, pyrrole-2-carbaldehydes possess a nitrogen atom that donates electron density into the ring system (resonance effect). This makes the carbonyl carbon less electrophilic than in typical aromatic aldehydes. Consequently, acid catalysis is not optional—it is critical to protonate the carbonyl oxygen, enhancing its susceptibility to nucleophilic attack by the amine.

Reaction Mechanism

The formation of the imine bond proceeds via a nucleophilic addition-elimination pathway.

Figure 1: Acid-catalyzed mechanism for Schiff base formation involving pyrrole derivatives.

Experimental Protocols

Protocol A: Standard Thermal Reflux (Gold Standard)

Best for: Gram-scale synthesis, high purity requirements, and thermally stable amines.

Reagents:

-

Precursor: 5-Phenyl-1H-pyrrole-2-carbaldehyde (1.0 eq)

-

Amine: Substituted Aniline / Heterocyclic Amine (1.0 - 1.1 eq)

-

Solvent: Absolute Ethanol or Methanol (HPLC Grade)

-

Catalyst: Glacial Acetic Acid (2-3 drops per 10 mL solvent)

Step-by-Step Methodology:

-

Solubilization: Dissolve 1.0 mmol of 5-Phenyl-1H-pyrrole-2-carbaldehyde in 15 mL of absolute ethanol in a round-bottom flask. Ensure complete dissolution (mild heating may be required).

-

Amine Addition: Add 1.0 mmol of the primary amine slowly to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid. The solution color typically deepens immediately (yellow to orange/red).

-

Reflux: Attach a condenser and reflux the mixture at 78°C (ethanol) for 3–6 hours .

-

Checkpoint: Monitor reaction progress via TLC (System: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot (Rf ~0.5-0.6).

-

-

Precipitation: Allow the reaction mixture to cool to room temperature. If no precipitate forms, cool further in an ice bath for 30 minutes.

-

Isolation: Filter the solid product under vacuum.

-

Purification: Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted amine. Recrystallize from hot ethanol if necessary.

Protocol B: Microwave-Assisted Synthesis (Green Method)

Best for: Library generation, unstable amines, and rapid optimization.

Parameters:

-

Power: 150-300 W (Variable)

-

Temperature: 60-80°C

-

Time: 2–10 minutes

Methodology:

-

Mix 1.0 mmol of aldehyde and 1.0 mmol of amine in a microwave process vial.

-

Add a minimum amount of ethanol (1-2 mL) to create a slurry. Solvent-free neat grinding is also possible but requires high-precision temperature control.

-

Add 1 drop of glacial acetic acid.

-

Irradiate for 2 minutes. Cool and check TLC.

-

Repeat in 1-minute bursts until conversion is complete.

-

Workup identical to Protocol A.

Characterization & Validation

To certify the structure, the following spectral features must be identified. The disappearance of the carbonyl peak is the primary indicator of success.

Table 1: Key Spectral Markers

| Technique | Functional Group | Expected Signal | Notes |

| ¹H-NMR | Azomethine (-CH=N-) | δ 8.20 – 8.90 ppm (s) | Diagnostic singlet. Sharp.[1] |

| ¹H-NMR | Pyrrole -NH | δ 10.5 – 12.0 ppm (br s) | Broad due to H-bonding. |

| ¹H-NMR | Aldehyde (-CHO) | ABSENT (was ~9.5 ppm) | Confirmation of full conversion. |

| FT-IR | Imine (C=N) | 1605 – 1635 cm⁻¹ | Strong, sharp band. |

| FT-IR | Carbonyl (C=O) | ABSENT (was ~1660 cm⁻¹) | Confirmation of purity. |

Experimental Workflow Diagram

Figure 2: Decision matrix and workflow for the synthesis and purification of pyrrole-based Schiff bases.

Troubleshooting & Expert Insights

Polymerization Risks

Pyrroles are electron-rich and susceptible to acid-catalyzed polymerization (forming "pyrrole red").

-

Symptom: Reaction mixture turns dark black/tarry; no distinct spots on TLC.

-

Solution: Do not use strong mineral acids (HCl, H₂SO₄). Stick to weak organic acids (Acetic Acid) and avoid excessive heating times.

Hydrolysis

Schiff bases are reversible.[2][3] In the presence of water and acid, they revert to the aldehyde and amine.

-

Prevention: Use anhydrous solvents. Store the final product in a desiccator.[4] If the yield is low, add molecular sieves (3Å or 4Å) to the reaction flask to scavenge water during formation.

Solubility Issues

The 5-phenyl group adds significant lipophilicity.

-

Observation: Product oils out rather than precipitating.

-

Protocol Adjustment: If oiling occurs, evaporate the ethanol and recrystallize from a mixture of Ethanol/Chloroform or Ethanol/DMF.

References

-

Synthesis and Biological Activity

-

Journal of Saudi Chemical Society. "Synthesis, characterization and biological evaluation of some new Schiff bases derived from 2-chloro-3-formyl quinoline." (Contextual reference for methodology). Link

-

-

Microwave Methods

-

Arabian Journal of Chemistry. "Microwave-assisted synthesis of Schiff bases of 4-amino-5-mercapto-3-(n-propyl)-1,2,4-s-triazole." Link

-

-

Pyrrole Chemistry Specifics

- Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. rsisinternational.org [rsisinternational.org]

- 3. asianpubs.org [asianpubs.org]

- 4. jocpr.com [jocpr.com]

- 5. jetir.org [jetir.org]

- 6. jetir.org [jetir.org]

- 7. Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases [gavinpublishers.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. oncologyradiotherapy.com [oncologyradiotherapy.com]

- 10. Bot Verification [rasayanjournal.co.in]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for the Purification of 5-Phenyl-1H-pyrrole-2-carbaldehyde via Flash Column Chromatography

An Application Note for Researchers and Drug Development Professionals

Abstract: 5-Phenyl-1H-pyrrole-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its purity is paramount for the success of subsequent synthetic transformations and biological assays. This application note presents a detailed, field-proven protocol for the efficient purification of this compound from a crude reaction mixture using flash column chromatography on silica gel. We will delve into the rationale behind parameter selection, from mobile phase optimization using Thin-Layer Chromatography (TLC) to troubleshooting common issues such as peak tailing and compound degradation, ensuring a reproducible and high-yield separation.

Introduction: The Rationale for Chromatographic Purification

The synthesis of substituted pyrroles, such as 5-Phenyl-1H-pyrrole-2-carbaldehyde, often results in a mixture containing unreacted starting materials, reagents, and side-products.[1][2] The structural similarity of these impurities to the target compound can make non-chromatographic methods like recrystallization or distillation ineffective. Column chromatography, a form of adsorption chromatography, is the premier technique for isolating such compounds.[3][4]

The principle of this separation relies on the differential partitioning of components between a stationary phase and a mobile phase.[3] For moderately polar molecules like our target compound, normal-phase chromatography, which employs a polar stationary phase (silica gel) and a less polar mobile phase (eluent), is the method of choice.[3][4] Components of the crude mixture are separated based on their polarity; less polar compounds have weaker interactions with the silica gel and are carried along more quickly by the mobile phase, while more polar compounds are adsorbed more strongly and elute later.[4]

Understanding the Analyte: Physicochemical Properties

A successful purification strategy is predicated on the physicochemical properties of the target molecule.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO | [5] |

| Molecular Weight | 171.19 g/mol | [5] |

| Appearance | Pale yellow crystalline solid (est.) | [6] |

| Polarity | Intermediate | Inferred from structure |

The structure combines a non-polar phenyl ring with a polar pyrrole ring (containing an N-H bond) and a polar aldehyde group. This duality in polarity means that its retention on a silica column can be finely tuned by adjusting the composition of the mobile phase.

Method Development: Thin-Layer Chromatography (TLC)

Before committing to a large-scale column, the separation conditions must be optimized on a small scale using TLC. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[7]

Protocol for TLC Analysis:

-

Preparation: Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate (Merck 60 F₂₅₄) about 1 cm from the bottom edge.

-

Development: Place the plate in a sealed chamber containing a pre-equilibrated solvent system. A good starting point for pyrrole derivatives is a mixture of hexanes and ethyl acetate.[7]

-

Eluent Trials:

-

Start with a low-polarity system, such as 9:1 Hexanes:Ethyl Acetate .

-

Gradually increase the polarity (e.g., 8:2, 7:3) until the desired Rf is achieved.

-

-

Visualization: After the solvent front has reached near the top of the plate, remove it and mark the front. Visualize the spots under a UV lamp (254 nm). The aromatic rings in the compound will cause it to appear as a dark spot. If necessary, further staining with a potassium permanganate solution can be used.

Workflow for Column Chromatography Purification

The following diagram outlines the comprehensive workflow for the purification process.

Caption: Workflow for Purification of 5-Phenyl-1H-pyrrole-2-carbaldehyde.

Detailed Step-by-Step Purification Protocol

This protocol assumes a crude sample size of approximately 1 gram. Adjust quantities accordingly.

Materials:

-

Silica Gel (60 Å, 40-63 µm particle size)

-

Solvents: Hexanes (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM) - all technical grade or higher[8]

-

Glass chromatography column (e.g., 40 mm diameter)

-

Cotton or glass wool

-

Sand (acid-washed)

-

Collection tubes/flasks

-

TLC plates, chamber, and UV lamp

-

Rotary evaporator

Step 1: Column Preparation (Wet Packing)

-

Insert a small plug of cotton wool into the bottom of the column, ensuring it is snug but not overly compressed.[4]

-

Add a ~1 cm layer of sand over the cotton plug to create a flat base.[9]

-

In a separate beaker, prepare a slurry of silica gel (approx. 30-50 g for a 1 g sample) in the least polar solvent of your chosen eluent system (e.g., 9:1 Hexanes:EtOAc). Stir to remove air bubbles.[4]

-

With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to ensure even packing and prevent air channels.

-

Once the silica has settled, add another ~1 cm layer of sand on top to protect the surface.

-

Crucial: Never let the solvent level drop below the top of the silica bed, as this will cause cracking and lead to poor separation.

Step 2: Sample Loading (Dry Loading Recommended)

-

Dissolve the ~1 g of crude 5-Phenyl-1H-pyrrole-2-carbaldehyde in a minimal amount of a volatile solvent like DCM (approx. 5-10 mL).

-

Add ~2-3 g of silica gel to this solution.

-

Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.[9]

-

Carefully add this powder to the top of the packed column. This dry loading method prevents band broadening and improves resolution compared to liquid loading.

Step 3: Elution and Fraction Collection

-

Carefully fill the column with the eluent determined from your TLC analysis.

-

Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 20 mL per fraction). For flash chromatography, apply gentle air pressure to the top of the column to achieve a flow rate of about 5 cm/minute.[9]

-

Isocratic vs. Gradient Elution:

-

Isocratic: Use the same solvent composition throughout the entire separation. This is simpler but may be slow if impurities have vastly different polarities.

-

Gradient: Start with a less polar solvent system (e.g., 95:5 Hexanes:EtOAc) to elute non-polar impurities, then gradually increase the polarity (to 9:1, 8:2, etc.) to elute the product and then any highly polar impurities. This is often more efficient.

-

Step 4: Analysis and Isolation

-

Monitor the separation by spotting every few fractions onto a TLC plate alongside a spot of the original crude mixture.

-

Develop and visualize the TLC plate to identify the fractions containing the pure product (those showing a single spot at the correct Rf).

-

Combine the pure fractions in a round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified 5-Phenyl-1H-pyrrole-2-carbaldehyde.

Troubleshooting and Expert Insights

| Problem | Probable Cause | Recommended Solution |

| Streaking/Tailing of Spots | The slightly acidic nature of silica gel is interacting strongly with the polar N-H group of the pyrrole ring. | Add a small amount of a basic modifier, such as 0.1-1% triethylamine (Et₃N) , to the eluent system. This neutralizes the acidic sites on the silica, leading to sharper peaks.[7] |

| Poor Separation | The polarity of the chosen eluent is not optimal. | Re-optimize the solvent system using TLC. Test different solvent combinations (e.g., Dichloromethane/Hexanes or Toluene/Acetone) to alter the separation selectivity. |

| Compound Decomposition | Some sensitive pyrrole derivatives can degrade on acidic silica gel. | If adding Et₃N is insufficient, consider using a less acidic stationary phase like neutral alumina .[7] Alternatively, minimize the time the compound spends on the column by running the chromatography as quickly as possible. |

| Product Won't Elute | The eluent is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). A small percentage of methanol can be added to significantly increase polarity if necessary, but use it sparingly as it can dissolve the silica. |

Conclusion

This protocol provides a robust and reproducible method for the purification of 5-Phenyl-1H-pyrrole-2-carbaldehyde using flash column chromatography. The keys to success are careful method development via TLC, proper column packing, and the judicious use of modifiers like triethylamine to mitigate the inherent challenges of purifying pyrrole-containing compounds. By following these steps, researchers can obtain high-purity material essential for advancing their work in drug discovery and chemical sciences.

References

-

MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Available at: [Link]

-

The Royal Society of Chemistry. (2011). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Available at: [Link]

-

Canadian Journal of Chemistry. (1995). Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents. Available at: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1986). A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. Available at: [Link]

-

ChemSynthesis. (2025). Pyrrole-2-carboxaldehyde. Available at: [Link]

-

Environmental Science and Pollution Research. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]

-

PMC. (2024). Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Available at: [Link]

-

ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Available at: [Link]

-

PubChem. (n.d.). 5-Phenyl-1H-pyrrole-3-carboxaldehyde. Available at: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde.

- Google Patents. (n.d.). KR20160079560A - pyrrole derivatives and its its preparation method.

-

Columbia University. (n.d.). Column chromatography. Available at: [Link]

-

AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Available at: [Link]

-

Journal of Chemical Education. (2022). Introducing Column Chromatography through Colorful Reactions of Guaiazulene. Available at: [Link]

-

Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

-

The Good Scents Company. (n.d.). 2-formyl pyrrole. Available at: [Link]

-

ResearchGate. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Available at: [Link]

-

University of Victoria. (n.d.). Column chromatography. Available at: [Link]

-

RSC Publishing. (2018). One-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde: facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles. Available at: [Link]

Sources

- 1. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole synthesis [organic-chemistry.org]

- 3. columbia.edu [columbia.edu]

- 4. web.uvic.ca [web.uvic.ca]

- 5. 5-Phenyl-1H-pyrrole-3-carboxaldehyde | C11H9NO | CID 11052090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. orgsyn.org [orgsyn.org]

Troubleshooting & Optimization

Optimizing Vilsmeier-Haack reaction conditions for 2-phenylpyrrole.

Technical Support Case #VH-2PP-OPT: Vilsmeier-Haack Optimization for 2-Phenylpyrrole

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Chemistry/Drug Development)

Executive Summary

You are attempting to synthesize 5-phenyl-1H-pyrrole-2-carbaldehyde from 2-phenylpyrrole using the Vilsmeier-Haack reaction. While this transformation is chemically robust, the pyrrole nucleus is notoriously acid-sensitive and prone to polymerization ("tarring"). Successful optimization requires strict control over the active electrophile formation , temperature ramp , and pH buffering during hydrolysis .

This guide bypasses generic textbook advice to focus on the specific kinetic and thermodynamic challenges of the 2-phenylpyrrole substrate.

Module 1: The Mechanistic Workflow

Understanding the "Invisible" Intermediates

The reaction does not proceed directly.[1] It requires the in situ generation of the Chloroiminium Ion (Vilsmeier Reagent) .[2] For 2-phenylpyrrole, the regioselectivity is dictated by the electronic density of the

Key Pathway:

-

Activation: DMF + POCl

-

Substitution: Electrophilic attack at C5 of 2-phenylpyrrole.

-

Hydrolysis: Conversion of the iminium intermediate to the aldehyde.[3][4]

Figure 1: Critical pathway for C5-formylation. Note that the 'Intermediate' is stable until water is added.

Module 2: Optimized Standard Operating Procedure (SOP)

Protocol ID: VH-2PP-STD-v4

This protocol minimizes polymerization risks by separating reagent formation from substrate addition.

Reagents & Stoichiometry

| Component | Equiv. | Role | Critical Note |

| 2-Phenylpyrrole | 1.0 | Substrate | Ensure starting material is dry; moisture quenches reagent. |

| POCl | 1.1 - 1.2 | Activator | Freshly distilled preferred. Dark POCl |

| DMF | 5.0 - 10.0 | Solvent/Reagent | Use anhydrous DMF. Water creates HCl gas and heat. |

| NaOAc (aq) | Excess | Buffer | Crucial: Prevents acid-catalyzed polymerization during workup. |

Step-by-Step Protocol

-

Reagent Generation (The "Cold" Step):

-

Charge anhydrous DMF into a flame-dried flask under N

. -

Cool to 0°C .

-

Add POCl

dropwise over 15–20 minutes. -

Checkpoint: The solution should turn pale yellow. If it turns deep red/black here, your DMF is wet or amine-contaminated. Discard.

-

Stir at 0°C for 30 minutes to ensure complete formation of the Chloroiminium salt.

-

-

Substrate Addition:

-

Dissolve 2-phenylpyrrole in a minimum amount of DMF (or DCM if solubility is an issue).

-

Add the substrate solution dropwise to the Vilsmeier reagent at 0°C .

-

Why? Pyrroles are electron-rich and react vigorously. Rapid addition generates local hot spots, leading to tars.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (25°C) .

-

Monitor via TLC (solvent: Hexane/EtOAc 7:3).

-

Optimization: If conversion is <50% after 2 hours, heat to 60°C . Do not exceed 80°C to avoid decomposition.

-

-

Buffered Hydrolysis (The "Safe" Quench):

-

Do NOT pour the reaction mixture into water directly (generates strong HCl).

-

Pour the reaction mixture into ice-cold Saturated Sodium Acetate (NaOAc) solution.

-

Stir vigorously for 30 minutes. The pH should be maintained between 5–7.

-

Precipitate formation is common. Filter or extract with DCM.

-

Module 3: Troubleshooting Center (FAQs)

Q1: My reaction mixture turned into a black tar upon adding the pyrrole. What happened?

-

Diagnosis: Acid-catalyzed polymerization.

-

The Fix: You likely generated too much heat or free acid.

-

Ensure the Vilsmeier reagent is fully formed at 0°C before adding pyrrole.

-

Dilute the pyrrole more significantly before addition.

-

Strictly keep the addition temperature at 0°C.

-

Q2: I am seeing two spots on TLC close to each other. Is it regioselectivity failure?

-

Diagnosis: Likely C5 (major) vs. C3 (minor) formylation, or unreacted starting material.

-

Insight: For 2-phenylpyrrole, the C5 position (alpha) is electronically favored and sterically open. The C3 position is sterically hindered by the phenyl ring. The major spot is almost certainly the 5-formyl isomer.

-

Verification: Run 1H NMR. The C5-formyl product will show distinct coupling constants for the pyrrole protons (3,4-H), typically doublets with

Hz.

Q3: The yield is low (<40%), but no tar formed.

-

Diagnosis: Incomplete hydrolysis of the iminium salt.

-

The Fix: The intermediate iminium salt is incredibly stable. Simply adding water isn't enough.[5] You must heat the aqueous quench mixture slightly (to 40-50°C) or stir for a longer duration (1-2 hours) in the presence of acetate buffer to ensure the aldehyde is released.

Q4: Can I use DCM or DCE instead of neat DMF?

-

Answer: Yes. Using DCM as a co-solvent is recommended for 2-phenylpyrrole. It dilutes the reactive species, moderating the exotherm and reducing polymerization side-reactions. Use 1.2 eq DMF and 1.1 eq POCl

in DCM.

Module 4: Optimization Logic Matrix

Use this decision tree to adjust your conditions based on your specific results.

Figure 2: Decision matrix for optimizing reaction conditions.

References

-

Meth-Cohn, O., & Stanforth, S. P. (1991).[6] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis.

- Context: The authoritative review on the mechanism and scope of Vilsmeier formyl

-

BenchChem Technical Repository. (2025).[2][7] Vilsmeier-Haack Formylation of Pyrrole Derivatives.

- Context: Specific protocols for handling acid-sensitive pyrrole substr

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.[8]

- Context: Definitive text on the reactivity of pyrroles, explaining the -selectivity (C5) in 2-substituted pyrroles.

-

Silverstein, R. M., et al. (2005).

- Context: Essential for interpreting NMR coupling constants to distinguish 2,5-disubstituted pyrroles

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. benchchem.com [benchchem.com]

- 8. reddit.com [reddit.com]

How to avoid over-oxidation in pyrrole-2-carbaldehyde synthesis

Welcome to the technical support center for the synthesis of pyrrole-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Pyrrole-2-carbaldehyde is a critical building block in the synthesis of a wide array of pharmaceuticals and natural products.[1][2] However, its synthesis is often plagued by challenges, most notably the propensity for over-oxidation of the sensitive pyrrole ring.

This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome common hurdles and achieve high-yield, clean synthesis of your target compound.

Troubleshooting Guide: Navigating Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of pyrrole-2-carbaldehyde, providing explanations for the underlying chemistry and actionable solutions.

Problem 1: Low yield of pyrrole-2-carbaldehyde with significant formation of a dark, insoluble polymer.

Q: My reaction to formylate pyrrole is resulting in a low yield of the desired aldehyde and a large amount of black, intractable tar. What is causing this, and how can I prevent it?

A: This is a classic issue when working with pyrroles, which are highly susceptible to polymerization under acidic conditions.[3] The Vilsmeier-Haack reaction, a common method for formylation, generates an electrophilic Vilsmeier reagent (chloromethyliminium salt) from a formamide (like DMF) and an activating agent (like POCl₃ or oxalyl chloride).[4] While this reagent is effective for formylation, any excess acid or localized high concentrations of the electrophile can trigger the polymerization of the electron-rich pyrrole ring.

Causality & Solution:

-

Cause: The electron-rich nature of the pyrrole ring makes it highly reactive towards electrophiles.[5] In the presence of strong acids or a high concentration of the Vilsmeier reagent, electrophilic attack can occur repeatedly on the pyrrole ring, leading to a chain reaction and the formation of polypyrroles.

-

Solution 1: Controlled Addition of Reagents: Add the Vilsmeier reagent (or the activating agent to the DMF/pyrrole mixture) slowly and at a low temperature (typically 0 °C to -10 °C). This maintains a low concentration of the electrophile at any given time, favoring the desired mono-formylation over polymerization.

-

Solution 2: Use of Milder Formylating Agents: Consider alternative, milder formylation methods if the Vilsmeier-Haack reaction proves too harsh. The Duff reaction, which uses hexamethylenetetramine in an acidic medium, can sometimes offer a gentler alternative, although yields can be variable.[6][7]

-

Solution 3: Protecting Groups: Introducing an electron-withdrawing protecting group onto the pyrrole nitrogen can significantly decrease the nucleophilicity of the ring, thus reducing its susceptibility to polymerization.[3][8] Sulfonyl groups are commonly used for this purpose.[3][8][9] The protecting group can be removed after the formylation step.

Problem 2: Over-oxidation to Pyrrole-2-carboxylic Acid.

Q: My reaction is producing a significant amount of pyrrole-2-carboxylic acid alongside my desired aldehyde. How can I minimize this over-oxidation?

A: The aldehyde group in pyrrole-2-carbaldehyde is susceptible to oxidation to a carboxylic acid, especially if the reaction conditions are not carefully controlled or if the work-up procedure is too harsh.[10]

Causality & Solution:

-

Cause: The presence of oxidizing agents in the reaction mixture or exposure to air during a prolonged or high-temperature work-up can lead to the oxidation of the aldehyde. Some synthetic routes that employ oxidative conditions to form the pyrrole ring itself can also lead to this side product if not properly optimized.[11][12]

-

Solution 1: Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

-

Solution 2: Careful Work-up: During the work-up, avoid prolonged heating and exposure to strong oxidizing conditions. Quench the reaction at low temperatures and proceed with extraction and purification promptly.

-

Solution 3: Choice of Synthesis Method: If you are employing a method that involves an oxidation step, ensure the stoichiometry of the oxidant is carefully controlled. For instance, in a Swern oxidation of a corresponding alcohol, using a slight excess of the alcohol can help consume the oxidizing species.[13][14][15][16][17]

-

Solution 4: Alternative Synthesis Routes: Consider de novo synthesis strategies that build the pyrrole-2-carbaldehyde skeleton without a final, harsh oxidation step. For example, methods involving oxidative annulation can be designed to selectively form the aldehyde.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the formylation of simple, unsubstituted pyrrole?

A1: The Vilsmeier-Haack reaction is generally the most effective and widely used method for the formylation of pyrrole.[4][18] It typically provides good yields and high regioselectivity for the 2-position due to the electron-donating nature of the nitrogen atom stabilizing the intermediate.[4] However, as discussed in the troubleshooting section, careful control of reaction conditions is paramount to prevent side reactions.

Q2: How can I control the regioselectivity of formylation on a substituted pyrrole?

A2: The regioselectivity of formylation on a substituted pyrrole is influenced by both electronic and steric factors. Electron-donating groups will activate the ring towards electrophilic substitution, while electron-withdrawing groups will deactivate it. Steric hindrance from bulky substituents can also direct the incoming formyl group to a less hindered position. For instance, with a bulky N-substituent, formylation at the 3-position can be favored.[19]

Q3: Are there any modern, "greener" alternatives to the classical formylation methods?

A3: Yes, research is ongoing to develop more environmentally friendly methods. Some newer approaches utilize copper catalysts with molecular oxygen as the oxidant, avoiding the need for stoichiometric amounts of hazardous reagents.[11][12] Additionally, biocatalytic methods using enzymes for the carboxylation of pyrrole are being explored, which operate under mild, aqueous conditions.[20] Continuous flow chemistry is also being applied to the Vilsmeier-Haack reaction, which can improve safety, control, and yield.[21]

Q4: Can I use other formylation reactions like the Reimer-Tiemann or Duff reaction for pyrrole?

A4: While the Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols, its application to pyrrole is problematic.[22][23][24][25][26] Under the strongly basic conditions of the Reimer-Tiemann reaction, pyrrole can undergo ring-opening or rearrangement, often leading to 3-chloropyridine as a major product instead of the desired aldehyde.[23][24] The Duff reaction, which uses hexamine, can be used for the formylation of some pyrroles, but it often suffers from low yields.[6][7][27]

Data & Protocols

Table 1: Comparison of Common Formylation Methods for Pyrrole

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

| Vilsmeier-Haack | POCl₃ or (COCl)₂, DMF | Low temperature (0 °C), inert atmosphere | High yield, good regioselectivity for the 2-position[4] | Prone to polymerization, requires careful control[3] |

| Duff Reaction | Hexamethylenetetramine, acid (e.g., acetic acid) | Reflux | Milder than Vilsmeier-Haack | Often low and variable yields[7] |

| Reimer-Tiemann | CHCl₃, strong base (e.g., NaOH) | Biphasic, heating | Not generally applicable | Leads to ring expansion and side products[23][24] |

| Oxidative Annulation | Copper catalyst, O₂, starting materials | Elevated temperature | Can avoid harsh oxidants | Substrate-specific |

Experimental Protocol: Vilsmeier-Haack Formylation of Pyrrole

Materials:

-

Pyrrole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware, magnetic stirrer, ice bath, and equipment for working under an inert atmosphere.

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve pyrrole (1.0 eq.) in anhydrous DMF (used as both reagent and solvent).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Slowly add phosphorus oxychloride (1.1 eq.) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude pyrrole-2-carbaldehyde by column chromatography on silica gel or by distillation under reduced pressure.

Visualizing the Vilsmeier-Haack Reaction and Potential Pitfalls

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of pyrrole and highlights where over-oxidation and polymerization can occur.

Caption: Vilsmeier-Haack formylation of pyrrole and potential side reactions.

References

-

Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation. Organic Letters, 20(3), 688–691. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Retrieved from [Link]

-

ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. [Diagram]. Retrieved from [Link]

-

ChemTube3D. (n.d.). Pyrrole-The Vilsmeier Reaction. Retrieved from [Link]

-

PubChem. (n.d.). Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

Kim, D. S., & Lee, J. Y. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2627. [Link]

-

Wikipedia. (n.d.). Pyrrole-2-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Bradshaw, R. T., Saaret, A., & Leys, D. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5535. [Link]

-

Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

-

Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(11), 1937–1939. [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (n.d.). A Theoretical Study of the Duff Reaction: Insights into its Selectivity. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Movassaghi, M., & Hunt, D. K. (2009). The Oxidation of Pyrrole. Angewandte Chemie International Edition, 48(51), 9600-9602. [Link]

-

D'Antonio, J., D'Antonio, E. L., Thompson, M. K., Koder, R. L., Jr, & Wilker, J. J. (2014). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology, 4(7), 1957-1961. [Link]

-

ResearchGate. (n.d.). Pyrrole Protection. Retrieved from [Link]

-

Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002–4005. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Swern Oxidation. Retrieved from [Link]

-

Duff Reaction. (n.d.). Retrieved from [Link]

-

NC State University Libraries. (n.d.). 16.8 Oxidation of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

-

Centurion University. (n.d.). Pyrrole Synthesis. In CUTM Courseware. Retrieved from [Link]

-

Thompson, A., Butler, R. J., Grundy, M. N., Laltoo, A. B. E., Robertson, K. N., & Cameron, T. S. (2005). Sulfur-based protecting groups for pyrroles and the facile deprotection of 2-(2,4-dinitrobenzene)sulfinyl and sulfonyl pyrroles. The Journal of Organic Chemistry, 70(9), 3753–3756. [Link]

-

Wynberg, H. (1991). Exploring the Reimer-Tiemann Reaction: History and Scope. Angewandte Chemie International Edition in English, 30(2), 139-142. [Link]

-

ACS Publications. (2026, February 6). Ni(II)-Based Porphyrin-Conjugated Microporous Polymers as Promising Anode for Lithium Storage. Langmuir. [Link]

-

ResearchGate. (2023, November 15). Synthesis of Pyrrole‐2‐Carboxylic Acid from Cellulose‐ and Chitin‐Based Feedstocks Discovered by the Automated Route Search. Retrieved from [Link]

-

YouTube. (2021, June 9). Swern Oxidation - Organic Chemistry, Reaction Mechanism. [Link]

-

The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

-

YouTube. (2018, August 6). 9 Electrophilic Substitution & Reduction of Pyrrole. [Link]

-

YouTube. (2024, December 4). Reimer Tieman Reaction in Phenol and Pyrrole | Salicylaldehyde formation | Sonia Mam Chemistry. [Link]

-

Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

-

ResearchGate. (n.d.). Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles. Retrieved from [Link]

-

YouTube. (2022, April 19). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. [Link]

-

L.S.College, Muzaffarpur. (2020, June 28). Reimer–Tiemann reaction. Retrieved from [Link]

-

Swern Oxidation. (n.d.). Retrieved from [Link]

-

National Institutes of Health. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

Sources

- 1. Pyrrole-2-carboxaldehyde | C5H5NO | CID 13854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Sulfur-based protecting groups for pyrroles and the facile deprotection of 2-(2,4-dinitrobenzene)sulfinyl and sulfonyl pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrrole-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 11. Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. m.youtube.com [m.youtube.com]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. chemtube3d.com [chemtube3d.com]

- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 23. chemistnotes.com [chemistnotes.com]

- 24. organicreactions.org [organicreactions.org]

- 25. youtube.com [youtube.com]

- 26. lscollege.ac.in [lscollege.ac.in]

- 27. researchgate.net [researchgate.net]

Preventing polymerization during the formylation of 2-phenylpyrrole

A Guide to Preventing Polymerization and Maximizing Yield

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and best practices for the formylation of 2-phenylpyrrole. The inherent acid sensitivity of the pyrrole ring often leads to undesired polymerization during electrophilic substitution, turning promising reactions into intractable tars. As your Senior Application Scientist, my goal is to explain the causality behind these experimental challenges and provide robust, field-proven protocols to ensure the success of your synthesis.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the formylation of 2-phenylpyrrole, providing direct answers and actionable solutions.

Q1: My reaction mixture rapidly turned dark brown or black and yielded an insoluble, tar-like substance. What happened, and can I salvage my product?